2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
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Overview
Description
2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hex-3-ene-1,5-diyn-1-yl chain and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: Used in the synthesis of pyrazole derivatives.
2-(Trifluoromethyl)phenylboronic acid: Employed in Suzuki-coupling reactions.
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: Utilized in various organic syntheses.
Uniqueness
2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is unique due to its combination of a trifluoromethyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for diverse research applications .
Properties
CAS No. |
823227-31-2 |
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Molecular Formula |
C20H10F3N |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-[6-[4-(trifluoromethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10F3N/c21-20(22,23)19-13-11-16(12-14-19)7-3-1-2-4-8-17-9-5-6-10-18(17)15-24/h1-2,5-6,9-14H |
InChI Key |
SZKCDUCYDCIBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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